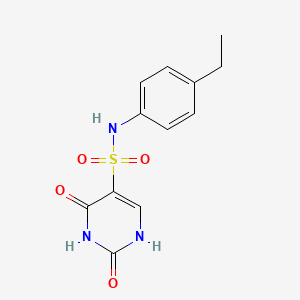

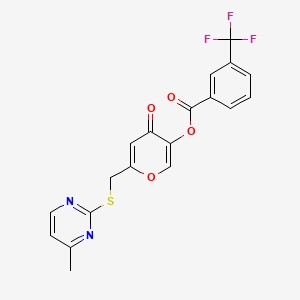

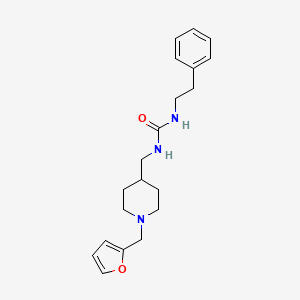

![molecular formula C5H6ClN3O3 B2824171 [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride CAS No. 2219374-63-5](/img/structure/B2824171.png)

[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

Imidazole containing compounds have been synthesized through various methods . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C5H5N3O3.ClH/c9-3 (4 (10)11)8-5-6-1-2-7-5;/h1-2H, (H,10,11) (H2,6,7,8,9);1H . The molecular weight of the compound is 191.57 .Chemical Reactions Analysis

The chemical reactions involving imidazole compounds are diverse and have been the subject of recent research . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its solubility in water and other polar solvents . It is a white or colorless solid . The compound has a molecular weight of 191.57 .Aplicaciones Científicas De Investigación

Catalytic Applications and Hydrogen Storage One significant application of related imidazole derivatives is in catalysis, particularly for hydrogen storage and production. For instance, cyclometallated iridium catalysts based on 2-aryl imidazole ligands exhibit remarkable efficiency in the dehydrogenation of formic acid to produce hydrogen, highlighting the potential of such compounds in hydrogen storage materials Barnard et al., 2013.

Environmental Remediation Imidazole derivatives also play a role in environmental remediation, such as in CO2 capture. A task-specific ionic liquid, created through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, demonstrates reversible CO2 sequestration capabilities, offering a sustainable solution for CO2 capture Bates et al., 2002.

Sensing and Detection Technologies Imidazole-based compounds are used in the development of chemosensors for detecting ions like cyanide and mercury, crucial for environmental monitoring and safety. For example, fluorescent imidazole-based chemosensors have been designed for the reversible detection of these ions, demonstrating their utility in sensing technologies Emandi et al., 2018.

Corrosion Inhibition In the field of materials science, imidazole derivatives are explored as corrosion inhibitors, providing protection for metals in aggressive environments. Novel amino acid-based imidazole zwitterions have been synthesized and shown to be effective corrosion inhibitors for mild steel, underscoring their importance in extending the life of metal structures Srivastava et al., 2017.

Direcciones Futuras

The future directions in the research and development of imidazole compounds involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

2-(1H-imidazol-2-ylamino)-2-oxoacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3.ClH/c9-3(4(10)11)8-5-6-1-2-7-5;/h1-2H,(H,10,11)(H2,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZNXUOICCMXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)NC(=O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

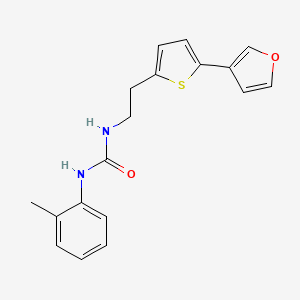

![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

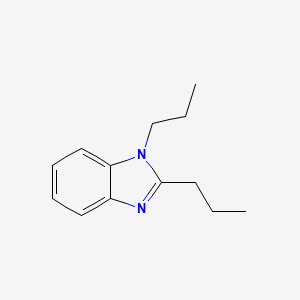

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)

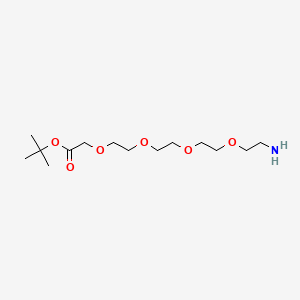

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2824093.png)

![2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2824096.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2824101.png)